molecular formula C38H63N5O9 B12374160 Microcolin H

Microcolin H

Cat. No.: B12374160
M. Wt: 733.9 g/mol
InChI Key: VVVUQZUDSPOQAQ-PEYQGHOASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Microcolin H can be synthesized through a multi-step process involving the coupling of aliphatic carboxylic acid, tripeptide, and pyrrolinone fragments. These fragments are synthesized separately and then converged at a late stage via standard peptide coupling reactions .

Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of its fragments followed by their coupling. The process has been optimized to achieve a single-batch yield of over 200 milligrams, addressing the challenge of sourcing this natural product .

Chemical Reactions Analysis

Types of Reactions: Microcolin H undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the lipopeptide structure, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its activity or stability.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Microcolin H has a wide range of scientific research applications, including:

Mechanism of Action

Microcolin H exerts its effects by directly binding to the phosphatidylinositol transfer protein alpha and beta isoforms (PITPα/β). This binding increases the conversion of LC3I to LC3II and reduces the level of p62 in cancer cells, leading to autophagic cell death. This mechanism highlights the potential of PITPα/β as a therapeutic target for cancer treatment .

Comparison with Similar Compounds

Properties

Molecular Formula

C38H63N5O9

Molecular Weight

733.9 g/mol

IUPAC Name

[(2R,3S)-4-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-[[(2S)-4-methyl-2-[methyl-[(2R)-2-methyloctanoyl]amino]pentanoyl]amino]-4-oxobutan-2-yl] acetate

InChI

InChI=1S/C38H63N5O9/c1-12-13-14-15-16-24(6)35(48)40(10)29(19-22(2)3)34(47)39-32(26(8)52-27(9)44)37(50)41(11)33(23(4)5)38(51)42-21-28(45)20-30(42)36(49)43-25(7)17-18-31(43)46/h17-18,22-26,28-30,32-33,45H,12-16,19-21H2,1-11H3,(H,39,47)/t24-,25+,26-,28+,29+,30+,32+,33+/m1/s1

InChI Key

VVVUQZUDSPOQAQ-PEYQGHOASA-N

Isomeric SMILES

CCCCCC[C@@H](C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)OC(=O)C)C(=O)N(C)[C@@H](C(C)C)C(=O)N1C[C@H](C[C@H]1C(=O)N2[C@H](C=CC2=O)C)O

Canonical SMILES

CCCCCCC(C)C(=O)N(C)C(CC(C)C)C(=O)NC(C(C)OC(=O)C)C(=O)N(C)C(C(C)C)C(=O)N1CC(CC1C(=O)N2C(C=CC2=O)C)O

Origin of Product

United States

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